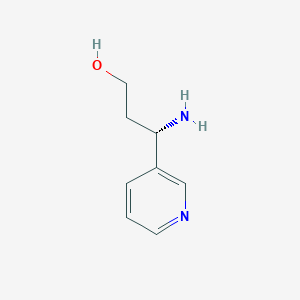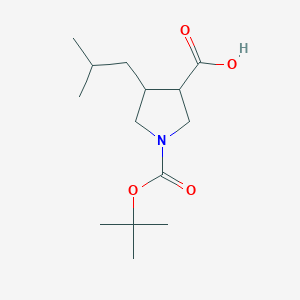
trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-isobutyl-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: trans-1-Tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives may serve as inhibitors or activators of specific enzymes.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing a reactive amine group that can participate in further chemical reactions . This property makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- trans-1-tert-butoxycarbonyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
- trans-1-tert-butoxycarbonyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- (S)-1-Boc-3-pyrrolidinecarboxylic acid
Uniqueness: What sets trans-1-tert-butoxycarbonyl-4-isobutyl-pyrrolidine-3-carboxylic acid apart from similar compounds is its specific isobutyl substituent, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(2)6-10-7-15(8-11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |
InChI Key |
NJFRXVHRFWVXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


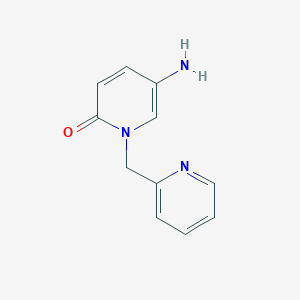
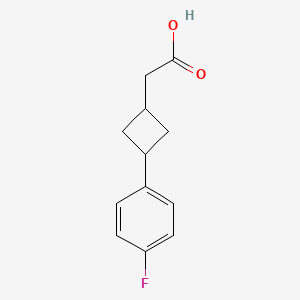
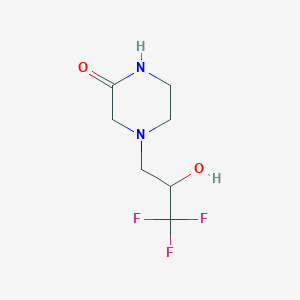

![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
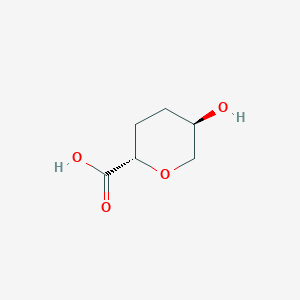
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
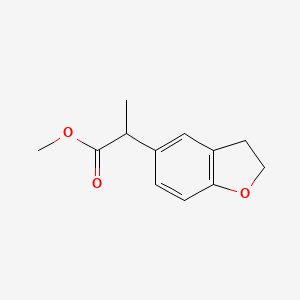
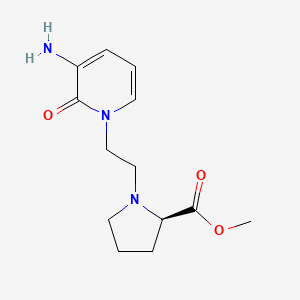
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-](/img/structure/B13328146.png)
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
